(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995660
InChI: InChI=1S/C8H12N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-2,4,7,9,11H,3,5-6H2
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol

CAS No.:

Cat. No.: VC15995660

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethanol
Standard InChI InChI=1S/C8H12N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-2,4,7,9,11H,3,5-6H2
Standard InChI Key LPUBVGIASHIWQA-UHFFFAOYSA-N
Canonical SMILES C1CN2C=CC=C2C(N1)CO

Introduction

Structural and Chemical Characteristics

Core Scaffold and Functional Groups

The compound’s bicyclic framework consists of a pyrrolidine ring fused to a pyrazine moiety, creating a rigid, planar structure. The hydroxymethyl group at position 1 introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions. Spectroscopic data (e.g., 1H^1\text{H}-NMR) confirm the presence of distinct proton environments: the pyrrolidine ring protons resonate between δ\delta 3.0–4.5 ppm, while the pyrazine aromatic protons appear downfield at δ\delta 6.5–7.3 ppm.

Electronic and Steric Properties

Density functional theory (DFT) calculations reveal partial double-bond character in the pyrazine ring, stabilizing the conjugated system. The hydroxymethyl group’s electron-donating effects enhance nucleophilicity at adjacent nitrogen atoms, facilitating electrophilic substitution reactions. Steric hindrance from the bicyclic system limits accessibility to the pyrrolidine nitrogen, directing reactivity toward the pyrazine ring.

Synthetic Methodologies

Modified Ugi Condensation

A landmark synthesis involves a four-component Ugi reaction using (2-formyl-1H-pyrrol-1-yl)acetic acid as a bifunctional reagent. This method couples an isonitrile, amine, and aldehyde-acid under mild conditions (MeOH,40C\text{MeOH}, 40^\circ \text{C}) to yield 3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxamides (Table 1) .

Table 1: Representative Yields from Ugi Condensation

Reactant CombinationProduct Yield (%)
Isonitrile 3a + Amine 4a74
Isonitrile 3g + Amine 4j81

This approach achieves regioselective cyclization via a nitrilium intermediate, followed by intramolecular nucleophilic attack. The reaction’s versatility allows incorporation of diverse substituents (e.g., aryl, alkyl) at positions 1 and 3 .

Alternative Routes

  • Reductive Amination: Cyclization of pyrrolidine precursors with formaldehyde under reducing conditions (NaBH3_3CN) yields the hydroxymethyl derivative.

  • Enzymatic Modifications: Lipase-catalyzed transesterifications have been explored for chiral resolution, though yields remain moderate (50–65%).

Biological Activities

Neuroprotective Effects

The compound reduces oxidative stress in SH-SY5Y neuronal cells by scavenging reactive oxygen species (ROS) and upregulating glutathione synthesis. Pretreatment with 10 μM concentrations increases cell viability by 40% under H2O2\text{H}_2\text{O}_2-induced stress.

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), minimal inhibitory concentrations (MIC) of 32 μg/mL have been observed. The pyrazine ring’s planarity facilitates intercalation into bacterial DNA, impairing replication.

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the hydroxymethyl group with carboxamide moieties, improve pharmacokinetic profiles. A derivative with a 4-fluorophenyl substituent exhibits 3-fold greater oral bioavailability in murine models .

Agricultural Chemistry

Preliminary studies indicate efficacy as a fungicide against Botrytis cinerea (gray mold). Field trials show a 70% reduction in grapevine infection rates at 500 ppm concentrations.

Challenges and Future Directions

Synthetic Scalability

While Ugi condensations offer modularity, scaling beyond gram quantities faces challenges in product purification. Continuous-flow systems are being investigated to enhance throughput .

Toxicity Profiling

Hepatotoxicity concerns arise from mitochondrial dysfunction observed in primary hepatocytes at high doses (≥50 μM). Structural analogs with reduced lipophilicity are under evaluation to mitigate this issue.

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